2-Propylamino-5-methoxytetralin synthesis pathway
2-Propylamino-5-methoxytetralin synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Propylamino-5-methoxytetralin
Introduction
2-Propylamino-5-methoxytetralin is a substituted aminotetralin derivative that serves as a crucial building block in medicinal chemistry and pharmacology. As a potent dopamine agonist, it is a key structural motif in the development of therapeutic agents, most notably for neurodegenerative disorders like Parkinson's disease. Its synthesis is a topic of significant interest for researchers in drug development and organic synthesis.
This guide provides a comprehensive overview of the primary synthetic pathways to 2-Propylamino-5-methoxytetralin, focusing on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the methodologies. The narrative is designed for professionals in the chemical and pharmaceutical sciences, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, 2-Propylamino-5-methoxytetralin, identifies the C-N bond formed via reductive amination as the key disconnection. This approach simplifies the synthesis into two major stages: the formation of the key intermediate, 5-methoxy-2-tetralone, followed by its conversion to the final product.
Caption: Synthesis of 5-methoxy-2-tetralone via Friedel-Crafts acylation.
This protocol is synthesized from various patented procedures. [1][2]
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Acyl Chloride Formation: Charge a reactor with 3-methoxyphenylacetic acid and a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride dropwise at 50-60°C. After the addition is complete, heat the mixture to 90°C for 2-5 hours until the conversion to 3-methoxyphenylacetyl chloride is complete. Remove excess thionyl chloride by distillation.
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Friedel-Crafts Reaction: Dissolve the crude 3-methoxyphenylacetyl chloride in a chlorinated solvent like dichloromethane. Cool the solution in a dry ice/acetone bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.
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Cyclization: Bubble ethylene gas vigorously through the cold reaction mixture. After the addition of ethylene, allow the reaction to warm to room temperature and stir for 3-4 hours.
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Workup & Purification: Quench the reaction by carefully pouring it into ice water. Separate the organic layer, wash it sequentially with dilute HCl and sodium bicarbonate solution, then dry and concentrate it. [2]The resulting crude product is often purified by forming a sodium bisulfite adduct, which selectively precipitates the ketone. The adduct is then treated with sodium carbonate to regenerate the purified 5-methoxy-2-tetralone. [3][1]
Comparison of Synthetic Routes
| Feature | Method A: Birch Reduction | Method B: Friedel-Crafts Acylation |
| Starting Material | 1,6-Dimethoxynaphthalene | 3-Methoxyphenylacetic acid |
| Key Reagents | Na, Liquid NH₃, Ethanol | SOCl₂, AlCl₃, Ethylene |
| Reported Yield | ~82% [4] | High, suitable for industrial scale [3] |
| Safety Concerns | Highly flammable/reactive sodium; cryogenic liquid ammonia. | Corrosive reagents (SOCl₂, AlCl₃); gaseous ethylene. |
| Scalability | Challenging due to safety and handling of reagents. | More amenable to large-scale industrial production. [1] |
| Environmental Impact | Metal waste. | Halogenated solvents and Lewis acid waste. |
Part 2: Reductive Amination of 5-Methoxy-2-tetralone
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. [5]The reaction proceeds in two stages: the initial reaction between the ketone (5-methoxy-2-tetralone) and the amine (propylamine) to form an iminium ion intermediate, which is then reduced in situ to the target secondary amine. [5]
Caption: The two-stage mechanism of reductive amination.
Choice of Reducing Agent: The selection of the reducing agent is crucial for the success of the reaction.
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Sodium borohydride (NaBH₄): A mild and selective reducing agent, safe to handle, and effective for reducing the iminium ion without affecting the aromatic ring. It is often the reagent of choice in laboratory-scale synthesis. [6]* Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient, produces minimal waste (only water), and is well-suited for industrial-scale production. It involves hydrogenation under pressure using a palladium on carbon catalyst.
Experimental Protocol: Reductive Amination
The following is a generalized protocol for the synthesis of 2-Propylamino-5-methoxytetralin.
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Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-2-tetralone (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Imine Formation: Add propylamine (1.1-1.5 equivalents) to the solution. If desired, a mild acid catalyst (e.g., a trace of acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction (Using NaBH₄): Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10°C. After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).
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Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add more water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can often be purified by recrystallization. [7]
Parameter Condition Rationale Solvent Methanol, Ethanol Good solubility for reactants and compatibility with NaBH₄. Amine Stoichiometry 1.1 - 1.5 eq. A slight excess drives the imine formation equilibrium forward. Reducing Agent NaBH₄ or H₂/Pd-C NaBH₄ is convenient for lab scale; H₂/Pd-C is cleaner for industrial scale. Temperature 0°C to Room Temp Controls the rate of reduction and minimizes side reactions. | Purification | Chromatography/Salt Formation | Effective for removing unreacted starting materials and byproducts. |
References
- CN101468946A - Preparation technique of 5-methoxy-2-tetralone.
- US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
- CN113233964A - Synthesis method of 5-methoxy-2-tetralone.
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Synthesis method of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]
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6-METHOXY-β-TETRALONE. Organic Syntheses Procedure. [Link]
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Synthesis of 5-Methoxy-2-tetralone. PrepChem.com. [Link]
-
(S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6. SENOVA PHARMA. [Link]
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of medicinal chemistry, 18(4), 362–365. [Link]
-
Preparation technique of 5-methoxy-2-tetralone. Eureka | Patsnap. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
Sources
- 1. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. US20140046095A1 - Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride - Google Patents [patents.google.com]
- 7. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]
